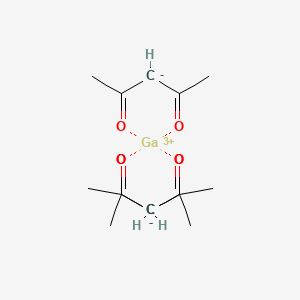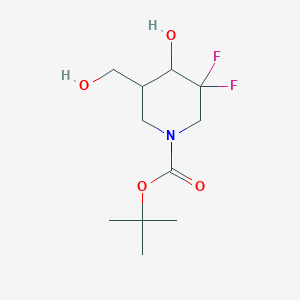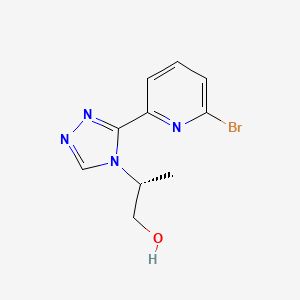
Fmoc-Lys(Boc)-COCH2Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(Boc)-COCH2Cl is a complex organic compound. It is characterized by its unique structure, which includes a fluorenylmethyl ester group, a chloroacetyl group, and a tert-butoxycarbonyl (Boc) protected amine. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-COCH2Cl typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the chloroacetyl intermediate: The protected amine is then reacted with chloroacetyl chloride in the presence of a base to form the chloroacetyl intermediate.
Coupling with fluorenylmethyl ester: The final step involves coupling the chloroacetyl intermediate with fluorenylmethyl ester under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Lys(Boc)-COCH2Cl undergoes various chemical reactions, including:
Substitution reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Deprotection: The free amine is obtained.
Hydrolysis: The corresponding carboxylic acid is formed.
Applications De Recherche Scientifique
Fmoc-Lys(Boc)-COCH2Cl has several applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Organic synthesis: Serves as a building block for the synthesis of more complex molecules.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as a prodrug, where the active form is released upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug or application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamicacid,N-[(1S)-1-(2-bromoacetyl)-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Carbamicacid,N-[(1S)-1-(2-iodoacetyl)-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,9H-fluoren-9-ylmethylester: Similar structure but with an iodoacetyl group.
Uniqueness
The uniqueness of Fmoc-Lys(Boc)-COCH2Cl lies in its combination of functional groups, which provides versatility in chemical reactions and applications.
Propriétés
IUPAC Name |
tert-butyl N-[(5S)-7-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxoheptyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O5/c1-27(2,3)35-25(32)29-15-9-8-14-23(24(31)16-28)30-26(33)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,33)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVZKAPHORZAMF-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate](/img/structure/B8113367.png)
![5-O-tert-butyl 7-O-ethyl (4S,7R)-4-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5,7-dicarboxylate](/img/structure/B8113372.png)

![tert-Butyl (3aS,8aR)-6-oxo-3a-phenyloctahydropyrrolo[2,3-c]azepine-1(2H)-carboxylate](/img/structure/B8113386.png)


![5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID](/img/structure/B8113420.png)







